Cryogenine Cryogenine Cryogenine is a quinolizidine alkaloid isolated from the flowering plant Heimia salicifolia and exhibits anti-inflammatory properties. It has a role as an anti-inflammatory agent and a plant metabolite. It is a dimethoxybenzene, a member of phenols, a quinolizidine alkaloid and an enoate ester.
Vertine is a natural product found in Heimia montana, Heimia salicifolia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 10308-13-1
VCID: VC20970818
InChI: InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18+,22+/m1/s1
SMILES: COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC
Molecular Formula: C26H29NO5
Molecular Weight: 435.5 g/mol

Cryogenine

CAS No.: 10308-13-1

Cat. No.: VC20970818

Molecular Formula: C26H29NO5

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

Cryogenine - 10308-13-1

Specification

Description Cryogenine is a quinolizidine alkaloid isolated from the flowering plant Heimia salicifolia and exhibits anti-inflammatory properties. It has a role as an anti-inflammatory agent and a plant metabolite. It is a dimethoxybenzene, a member of phenols, a quinolizidine alkaloid and an enoate ester.
Vertine is a natural product found in Heimia montana, Heimia salicifolia, and other organisms with data available.
CAS No. 10308-13-1
Molecular Formula C26H29NO5
Molecular Weight 435.5 g/mol
IUPAC Name (1S,13Z,17S,19R)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one
Standard InChI InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18+,22+/m1/s1
Standard InChI Key WCZWUYYJZVBKDZ-VMSBZHFZSA-N
Isomeric SMILES COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC
SMILES COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC
Canonical SMILES COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC

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